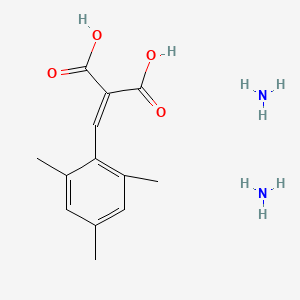
间甲苯基亚甲基丙二酸二铵盐
描述
(Mesitylmethylene)malonic acid diammoniate is a chemical compound with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.32 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes a mesityl group attached to a malonic acid backbone.
科学研究应用
(Mesitylmethylene)malonic acid diammoniate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing
作用机制
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the biochemical environment .
Biochemical Pathways
(Mesitylmethylene)malonic acid diammoniate may be involved in various biochemical pathways. One such pathway could be the Knoevenagel Condensation, a process involving the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The compound likely interacts with its targets to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Mesitylmethylene)malonic acid diammoniate. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets .
生化分析
Biochemical Properties
(Mesitylmethylene)malonic acid diammoniate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in reactions involving malonic acid derivatives, which are essential in metabolic pathways . The interactions of (Mesitylmethylene)malonic acid diammoniate with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase are particularly noteworthy . These interactions facilitate the conversion of oxaloacetate to malonic semialdehyde and subsequently to malonic acid, highlighting the compound’s role in metabolic processes .
Cellular Effects
(Mesitylmethylene)malonic acid diammoniate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cellular responses to external stimuli . Additionally, (Mesitylmethylene)malonic acid diammoniate can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity .
Molecular Mechanism
The mechanism of action of (Mesitylmethylene)malonic acid diammoniate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, influencing their activity and thereby affecting metabolic pathways . For instance, (Mesitylmethylene)malonic acid diammoniate can inhibit or activate enzymes involved in the synthesis of malonic acid derivatives, leading to alterations in metabolic flux . These molecular interactions are critical for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Mesitylmethylene)malonic acid diammoniate change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that (Mesitylmethylene)malonic acid diammoniate remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of temporal effects in experimental studies .
Dosage Effects in Animal Models
The effects of (Mesitylmethylene)malonic acid diammoniate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic pathways, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which (Mesitylmethylene)malonic acid diammoniate exerts its optimal biochemical effects . Beyond this range, the compound can cause cellular toxicity and other adverse reactions .
Metabolic Pathways
(Mesitylmethylene)malonic acid diammoniate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the synthesis and degradation of malonic acid derivatives . The compound’s role in these pathways includes influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways involving (Mesitylmethylene)malonic acid diammoniate is essential for elucidating its biochemical functions.
Transport and Distribution
The transport and distribution of (Mesitylmethylene)malonic acid diammoniate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of (Mesitylmethylene)malonic acid diammoniate affects its biochemical activity and overall impact on cellular processes .
Subcellular Localization
(Mesitylmethylene)malonic acid diammoniate exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for understanding the compound’s role in cellular processes and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Mesitylmethylene)malonic acid diammoniate typically involves the alkylation of a malonic ester with mesityl bromide, followed by hydrolysis and ammoniation. The general steps are as follows:
Alkylation: The malonic ester is deprotonated using a base such as sodium ethoxide, followed by the addition of mesityl bromide to form the alkylated product.
Hydrolysis: The ester groups are hydrolyzed using aqueous acid to yield the corresponding malonic acid derivative.
Ammoniation: The final step involves the reaction of the malonic acid derivative with ammonia to form the diammoniate salt.
Industrial Production Methods: Industrial production methods for (Mesitylmethylene)malonic acid diammoniate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: (Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The mesityl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Nitrated or halogenated derivatives of the mesityl group.
相似化合物的比较
Malonic acid: A simpler analog without the mesityl group, used in similar organic reactions.
Methylmalonic acid: Contains a methyl group instead of a mesityl group, used in metabolic studies.
Ethylmalonic acid: Contains an ethyl group, used in organic synthesis.
Uniqueness: (Mesitylmethylene)malonic acid diammoniate is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable reagent in organic synthesis and research applications, offering different reactivity patterns compared to its simpler analogs .
属性
IUPAC Name |
azane;2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4.2H3N/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17;;/h4-6H,1-3H3,(H,14,15)(H,16,17);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUCMXFYYAAXRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


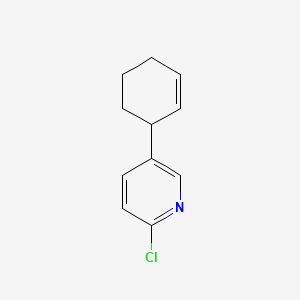
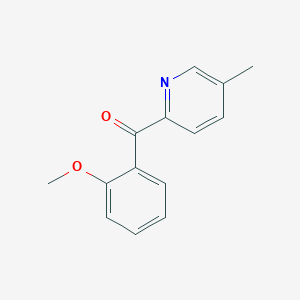
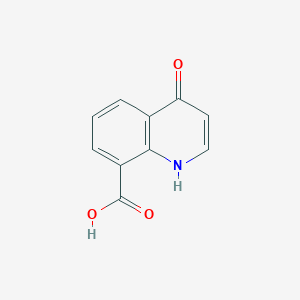
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
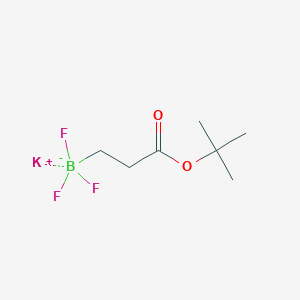
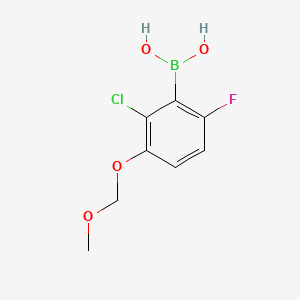
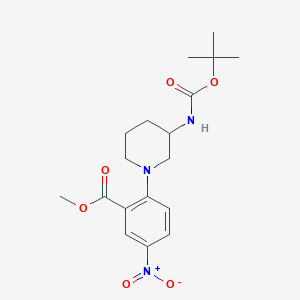
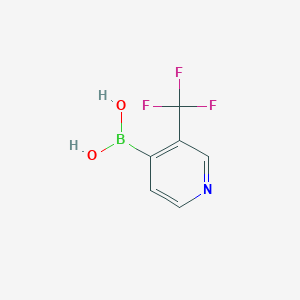

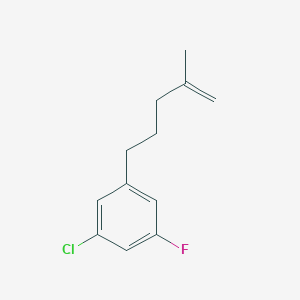
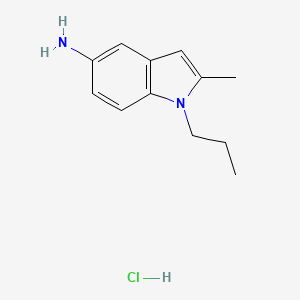
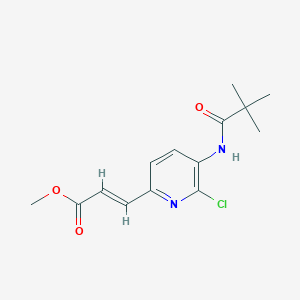
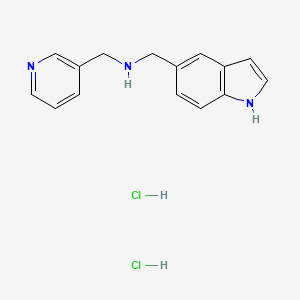
![3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1421082.png)
